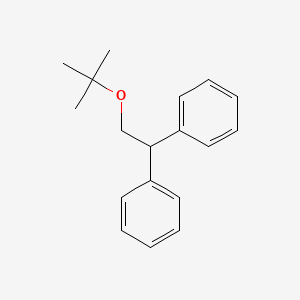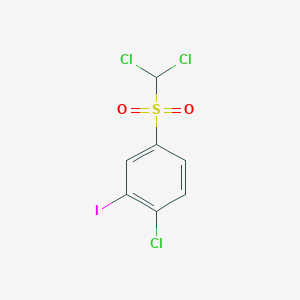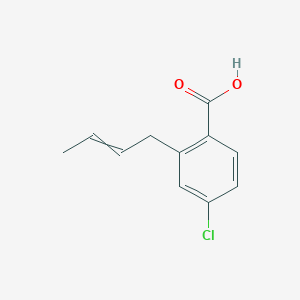
Isoxazole, 4,5-dihydro-5-methyl-4-nitro-3-(4-nitrophenyl)-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 4,5-dihydro-5-methyl-4-nitro-3-(4-nitrophenyl)-, trans- is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by its unique structure, which includes a nitro group and a phenyl group, making it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 4,5-dihydro-5-methyl-4-nitro-3-(4-nitrophenyl)-, trans- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with hydroxylamine to form an oxime, which then undergoes cyclization in the presence of an acid catalyst to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole, 4,5-dihydro-5-methyl-4-nitro-3-(4-nitrophenyl)-, trans- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Isoxazole, 4,5-dihydro-5-methyl-4-nitro-3-(4-nitrophenyl)-, trans- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Isoxazole, 4,5-dihydro-5-methyl-4-nitro-3-(4-nitrophenyl)-, trans- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound with a simpler structure.
4-Nitroisoxazole: A derivative with a nitro group on the isoxazole ring.
5-Methylisoxazole: A derivative with a methyl group on the isoxazole ring.
Uniqueness
Isoxazole, 4,5-dihydro-5-methyl-4-nitro-3-(4-nitrophenyl)-, trans- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
61428-17-9 |
|---|---|
Formule moléculaire |
C10H9N3O5 |
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
(4R,5S)-5-methyl-4-nitro-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H9N3O5/c1-6-10(13(16)17)9(11-18-6)7-2-4-8(5-3-7)12(14)15/h2-6,10H,1H3/t6-,10-/m0/s1 |
Clé InChI |
LMUXHEZKZDOXGV-WKEGUHRASA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1C(C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)
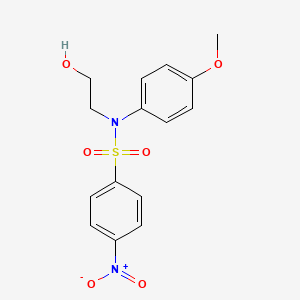
![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
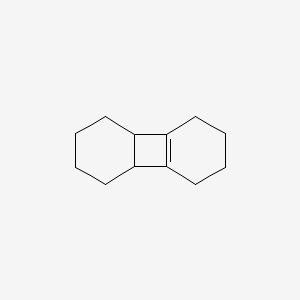
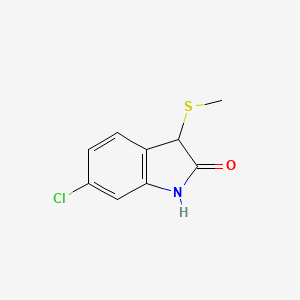
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)
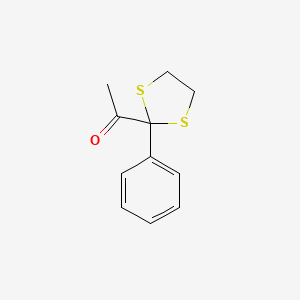
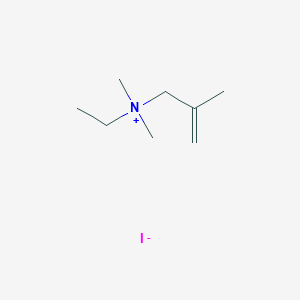
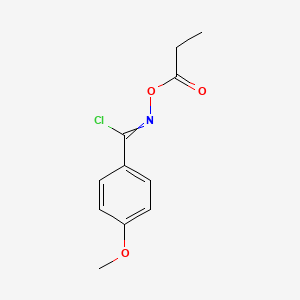
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)
